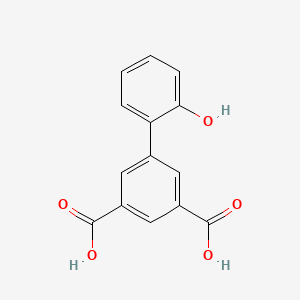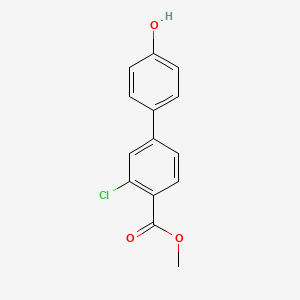
3-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is a chemical compound belonging to the phenol family, which is characterized by its aromatic ring structure and hydroxyl group. It is a white crystalline solid with a molecular weight of 271.57 g/mol. This compound is widely used in various scientific and industrial applications, such as synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties, such as high reactivity and solubility in both organic and inorganic solvents, make it an attractive compound for many applications.
Scientific Research Applications
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) has been widely used in scientific research due to its unique properties. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymers for biomedical applications, such as drug delivery systems. In addition, it has been used in the synthesis of N-heterocyclic carbenes, which are important reagents in organic synthesis.
Mechanism of Action
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is a reactive compound that can undergo a variety of chemical reactions. Its reactivity is due to the presence of the electron-withdrawing group, such as the chlorine atom, which increases the electrophilicity of the compound. This increased electrophilicity allows the compound to react with nucleophiles, such as amines, alcohols, and carboxylic acids. These reactions can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is not known to have any adverse effects on humans or animals. It is not toxic and has no known mutagenic or carcinogenic properties. Furthermore, it is not known to have any effect on the environment.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) in lab experiments is its high reactivity and solubility in both organic and inorganic solvents. This makes it an ideal reagent for a variety of organic synthesis reactions. However, it is important to note that this compound is a strong electrophile and may react with nucleophiles in the presence of moisture, so it should be handled with care.
Future Directions
The unique properties of 3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) make it an attractive compound for a variety of scientific and industrial applications. In the future, it could be used in the synthesis of more complex organic compounds, such as polymers and N-heterocyclic carbenes. Furthermore, it could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new drug delivery systems for biomedical applications. Finally, further research could be done to explore the potential of this compound as an environmentally friendly alternative to traditional chemical reagents.
Synthesis Methods
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) can be synthesized by a two-step process. In the first step, 4-methoxycarbonylphenol is reacted with thionyl chloride to form the chloro-derivative. In the second step, the chloro-derivative is reacted with a base, such as sodium hydroxide, to form the desired product. The reaction can be carried out in aqueous solution or in organic solvents, such as dichloromethane.
properties
IUPAC Name |
methyl 2-chloro-4-(3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIAOGEGBWYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683627 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-48-2 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)




![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)



